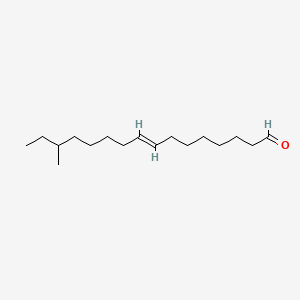

(E)-14-Methylhexadec-8-enal

Description

Contextualizing Semiochemicals and Pheromones

The world of chemical communication is governed by semiochemicals, a term derived from the Greek "semeion," meaning signal. wikipedia.org These are chemical substances that organisms release to affect the behavior of other individuals. wikipedia.orgsemiochemical.com Semiochemical communication is a fundamental aspect of chemical ecology and can be broadly divided into two main classes:

Pheromones : These are substances secreted by an organism that trigger a social response in members of the same species (intraspecific communication). eagri.orgbioprotectionportal.com Pheromones can be further categorized by the response they elicit, such as sex pheromones, alarm pheromones, trail pheromones, and aggregation pheromones. eagri.orgbioprotectionportal.com (E)-14-Methylhexadec-8-enal is an example of a sex pheromone component. medchemexpress.com

Allelochemicals : These chemicals mediate interactions between different species (interspecific communication). researchgate.netumn.edu They are subdivided based on which individual benefits from the interaction:

Allomones : Benefit the emitter but not the receiver.

Kairomones : Benefit the receiver but not the emitter. A predator, for instance, might use a prey's pheromone as a kairomone to locate it. wikipedia.orgsemiochemical.com

Synomones : Benefit both the emitter and the receiver.

The use of semiochemicals, particularly pheromones, has become a cornerstone of Integrated Pest Management (IPM) programs because they are target-specific, effective in small quantities, and generally environmentally safe. semiochemical.comresearchgate.net

Historical Perspectives on Insect Sex Pheromone Research

The concept that insects communicate using chemical signals is not new. As early as the 1870s, French naturalist Jean-Henri Fabre observed that male peacock moths could find females over great distances, concluding they were guided by an odor undetectable to humans. suterra.com However, the scientific study of these substances remained nascent for decades.

A major breakthrough occurred in 1959 when Adolf Butenandt and Peter Karlson first isolated and identified an insect sex pheromone, bombykol, from the female silkworm moth (Bombyx mori). suterra.comnih.govinsectslimited.com This monumental achievement, which required processing glands from thousands of moths, ushered in the modern era of chemical ecology. insectslimited.comnih.gov In the same year, Karlson and Lüscher proposed the term "pheromone" to describe these chemical messengers. eagri.orgnih.gov

Following the identification of bombykol, research intensified. Scientists developed more sophisticated analytical techniques, such as the electroantennogram (EAG), mass spectrometry, and nuclear magnetic resonance, which greatly aided in the precise identification of pheromones from numerous other insect species. suterra.com By the 1970s, synthetic pheromones became commercially available and were being integrated into agricultural pest management for monitoring and mating disruption. umn.edusuterra.comnumberanalytics.com

Significance of Stereochemistry in Biological Signaling Molecules

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in the biological activity of signaling molecules like pheromones. researchgate.netscentjourner.com Molecules that have the same chemical formula and connectivity but different spatial arrangements are called stereoisomers. A specific type of stereoisomerism is chirality, where a molecule and its mirror image are non-superimposable, much like a pair of hands. scentjourner.com These mirror-image forms are known as enantiomers.

The interaction between a pheromone and an insect's olfactory receptors is highly specific, often compared to a lock and key. The precise shape of the molecule determines whether it can bind to the receptor and trigger a neural response. scentjourner.com Consequently, different stereoisomers of the same compound can elicit vastly different biological responses.

Several patterns of stereochemistry-bioactivity relationships have been observed in pheromones:

One enantiomer is active, while the other is inactive : This is a common pattern where only the molecule with the correct "handedness" is recognized by the insect. nih.gov

Both enantiomers are active : In some cases, both mirror-image forms can trigger the same response.

A specific ratio of enantiomers is required for activity : For the ambrosia beetle Gnathotrichus sulcatus, neither the (R)- nor the (S)-enantiomer of its pheromone, sulcatol, is active alone. Biological activity is only observed when they are present as a mixture. nih.govresearchgate.netnih.gov

One enantiomer is active, while the other is inhibitory : The "wrong" isomer can sometimes block the receptor, preventing the active isomer from binding and thus inhibiting the behavioral response.

In the case of this compound, the "(E)" designation refers to the geometry around the carbon-carbon double bond, a form of diastereomerism. For many Trogoderma species, the natural sex pheromone is a specific blend of the (E) and (Z) isomers. medchemexpress.comscilit.com The synthesis of specific, pure stereoisomers is therefore essential for correctly identifying the natural pheromone structure and for producing effective lures for pest management. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

60609-52-1 |

|---|---|

Molecular Formula |

C17H32O |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

(E)-14-methylhexadec-8-enal |

InChI |

InChI=1S/C17H32O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,16-17H,3-4,6,8-15H2,1-2H3/b7-5+ |

InChI Key |

HSGUJTMCFWXGAP-FNORWQNLSA-N |

Isomeric SMILES |

CCC(C)CCCC/C=C/CCCCCCC=O |

Canonical SMILES |

CCC(C)CCCCC=CCCCCCCC=O |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Stereoisomeric Forms of E 14 Methylhexadec 8 Enal

Isolation Methodologies from Biological Sources

The isolation of volatile pheromones like (E)-14-Methylhexadec-8-enal requires specialized techniques that can capture these trace compounds from the air surrounding the insects, avoiding contamination from less volatile compounds found in the insect's body. acs.orgresearchgate.net

Porapak-Q Collection: A widely used and efficient method for collecting airborne insect pheromones is aeration, where air is passed over living insects and then through an adsorbent material. researchgate.netchinayyhg.com Porapak-Q, an ethylvinylbenzene-divinylbenzene polymer, is a common adsorbent for this purpose. chinayyhg.comnih.gov This technique offers several advantages: it allows for collection over extended periods from insects that are actively producing pheromones, and it concentrates the chemical message, providing a more accurate representation of the emitted pheromone blend compared to solvent extraction of the glands. acs.orgresearchgate.netchinayyhg.com The trapped compounds are then recovered by eluting the Porapak-Q with a solvent like pentane. chinayyhg.comnih.gov This method has been successfully used to collect 14-methyl-8-hexadecenal from four species of Trogoderma beetles.

Spiracular Exhalation Distillates: Pheromones are released from the insect's body, and one key route is through the spiracles, which are openings in the exoskeleton for gas exchange. wikipedia.org Collection of spiracular exhalation distillates is a method that specifically targets the compounds released during respiration. medchemexpress.commedchemexpress.com This technique was instrumental in isolating (Z)-14-Methyl-8-hexadecenal from female Trogoderma beetles, highlighting the importance of collecting volatiles directly as they are emitted to identify the true pheromone components. uni-bayreuth.demedchemexpress.commedchemexpress.com While specifically documented for the (Z)-isomer, this method is equally applicable to the collection of the (E)-isomer from relevant species.

| Technique | Description | Advantages | Application Example |

| Porapak-Q Collection | Air is passed over insects and through a column packed with Porapak-Q adsorbent to trap volatile compounds. researchgate.netchinayyhg.com | - Captures a true representation of the emitted pheromone blend. acs.org- Allows for long-term, unattended collection. chinayyhg.com- Avoids interference from non-volatile contaminants. nih.gov | Collection of (Z)- and (E)-14-methyl-8-hexadecenal from four species of Trogoderma. |

| Spiracular Exhalation Distillates | Volatiles released through the insect's respiratory spiracles are collected and condensed. medchemexpress.commedchemexpress.com | - Specifically targets compounds released during respiration. wikipedia.org- Crucial for identifying genuine pheromone components not found in gland extracts. uni-bayreuth.de | Isolation of (Z)-14-Methyl-8-hexadecenal from female Trogoderma beetles. medchemexpress.commedchemexpress.com |

Once an extract containing the pheromone is obtained, chromatographic techniques are essential to separate the individual components from the complex mixture. acs.org Given the structural similarity between pheromone isomers and other compounds in the extract, high-resolution methods are required. acs.orgresearchgate.net

Gas Chromatography (GC): High-resolution capillary gas chromatography is a cornerstone for the analysis of pheromone blends. acs.org It is capable of separating compounds that differ subtly in their geometry, such as the (E) and (Z) isomers of 14-methylhexadec-8-enal. acs.org Specialized columns and techniques, including two-dimensional fractionation, can be employed to isolate trace synergists from complex mixtures of insect and host-plant volatiles. researchgate.net

Liquid Chromatography (LC): For purification of larger quantities, liquid chromatography is employed. Normal-phase column chromatography using a silica (B1680970) gel stationary phase with a gradient elution (e.g., hexane:ethyl acetate) can provide a preliminary separation. Further purification is often achieved with preparative High-Performance Liquid Chromatography (HPLC), frequently using a C18 reversed-phase column with an isocratic mobile phase, such as methanol-water. nih.gov

Structural Characterization and Determination of Absolute Configuration

Determining the precise three-dimensional structure, including the geometry of the double bond ((E) or (Z)) and the absolute configuration ((R) or (S)) of the chiral center, is critical, as biological activity is highly stereospecific. nih.govresearchgate.net

The assignment of stereochemistry for chiral pheromones like 14-methylhexadec-8-enal presents a significant analytical challenge, particularly because the chiral methyl group is located far from the aldehyde functional group. uni-bayreuth.de

Enantioselective Gas Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. rsc.orgumons.ac.be It is a powerful tool for directly determining the enantiomeric composition of a chiral pheromone in a biological sample. umons.ac.bepnas.org However, for trogodermal, resolving the (R) and (S) enantiomers has proven difficult with this method because the stereogenic center is too distant from any functional group that would interact strongly with the chiral stationary phase. uni-bayreuth.de

Chiral Derivatization: An alternative approach involves reacting the chiral molecule with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (HPLC or GC). nih.govdiva-portal.org For example, chiral alcohols can be derivatized with reagents like (2S)-2-acetoxypropionyl chloride, and the resulting esters can be separated to determine the original stereochemistry. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to confirm the relative stereochemistry of a molecule by comparing the spectral data of the natural product with that of synthetically prepared stereoisomers. rsc.org

The history of identifying the pheromones of Trogoderma species is marked by initial misidentification and subsequent correction, highlighting the complexity of pheromone chemistry. uni-bayreuth.de

Initially, researchers isolated (Z)-14-methyl-8-hexadecen-1-ol and its corresponding methyl ester from solvent extracts of female Trogoderma inclusum and identified them as the sex pheromone. uni-bayreuth.dejst.go.jp However, later investigations using headspace collection from live, calling females revealed that the true, active pheromone was the aldehyde, 14-methyl-8-hexadecenal (trogodermal), which was not detected in the earlier body extracts. uni-bayreuth.de

The determination of the absolute configuration was another significant hurdle. The minuscule amounts of natural pheromone available were insufficient for measuring its optical rotation. uni-bayreuth.de The breakthrough came through enantioselective synthesis, which has become a standard method for determining the absolute configuration of natural pheromones. nih.govjst.go.jp In a landmark study, the synthesis of (S)-14-methyl-cis-8-hexadecen-1-ol (the alcohol corresponding to the pheromone) was accomplished. nih.govjst.go.jp The synthetic (S)-alcohol was found to be dextrorotatory (+), whereas the natural alcohol isolated from the insect was levorotatory (-). jst.go.jpnih.gov This opposing optical rotation unambiguously established the absolute configuration of the natural compound as (R). jst.go.jpnih.gov Subsequent bioassays confirmed that for species responding to the chiral pheromone, the (R)-isomer of the aldehyde, (R)-14-methylhexadec-8-enal, is the biologically active enantiomer. jst.go.jp

| Analytical Approach | Principle | Application/Challenge for 14-Methylhexadec-8-enal |

| Enantioselective GC | Separation of enantiomers on a Gas Chromatography column with a Chiral Stationary Phase. umons.ac.be | Challenging for trogodermal due to the distance of the chiral center from the functional group, leading to poor resolution. uni-bayreuth.de |

| Chiral Derivatization | Reaction with a chiral agent to form diastereomers, which are then separated by standard chromatography (GC or HPLC). nih.gov | A viable method to overcome the limitations of direct enantioselective GC. |

| Enantioselective Synthesis | Synthesis of optically pure stereoisomers and comparison of their properties (e.g., optical rotation, biological activity) with the natural compound. nih.govjst.go.jp | Historically crucial; established the (R)-configuration for the natural Trogoderma pheromone by synthesizing the (S)-enantiomer and comparing optical rotation. jst.go.jp |

Identification within Complex Biological Matrices

Insect pheromones are typically present in nanogram or smaller quantities within a complex matrix of other volatile and non-volatile compounds produced by the insect or its host. acs.orgresearchgate.net Therefore, highly sensitive and selective analytical methods are required for their definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for identifying pheromones in biological extracts. The sample is separated by GC, and the components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that, along with the GC retention time, allows for positive identification by comparison to a synthetic standard. uva.nl For 14-methylhexadec-8-enal, analysis typically involves a non-polar capillary column.

Gas Chromatography-Electroantennographic Detection (GC-EAD): To pinpoint which of the many compounds in a complex extract are biologically active, GC is coupled with an electroantennographic detector. nih.govpsu.edu The EAD uses an insect's antenna as a biosensor. As compounds elute from the GC column, they are passed over the antenna, and any compound that the antenna's olfactory receptors can detect elicits a measurable electrical response. pnas.org This technique is invaluable for identifying the specific pheromone components, like this compound, that trigger a neural response in the target insect, distinguishing them from dozens of other inactive compounds in the sample. pnas.orgnih.gov

Presence in Insect Exudates and Secretions

This compound has been identified as a component of insect pheromones, particularly in species of the genus Trogoderma, which are significant pests of stored products.

Research has shown that the sex pheromone of the Khapra beetle, Trogoderma granarium, contains both the (Z)- and (E)-isomers of 14-methylhexadec-8-enal. mdpi.com Specifically, the pheromone blend of T. granarium is a mixture of these two isomers in a ratio of 92:8 (Z:E). mdpi.com While the (Z)-isomer is often the more active component in attracting males of many Trogoderma species, the (E)-isomer is a crucial component of the pheromone system for certain species like Trogoderma glabrum. mdpi.comnih.gov The compound is also referred to as "trogodermal" in the context of insect pheromones. mdpi.comgoogle.com The stereochemistry of the molecule is critical for its biological activity, with the (Z)-isomer being indispensable for pheromonal activity in some beetles, while the (E)-isomer can be inactive or part of a specific isomeric blend. nih.gov

Table 1: Presence of 14-Methylhexadec-8-enal Isomers in Trogoderma Species

| Species | Isomer(s) Identified | Isomeric Ratio (Z:E) | Role | Reference |

| Trogoderma granarium | (Z)- and this compound | 92:8 | Sex Pheromone | mdpi.com |

| Trogoderma glabrum | This compound | - | Sex Pheromone | mdpi.com |

| Trogoderma inclusum | (Z)-14-Methylhexadec-8-enal | - | Sex Pheromone | mdpi.com |

| Trogoderma variabile | (Z)-14-Methylhexadec-8-enal | - | Sex Pheromone | mdpi.com |

Detection in Plant Essential Oils

This compound is a volatile constituent of the essential oils of several plants. Its presence contributes to the characteristic aroma of these oils. google.com

A study on the chemical composition of essential oils from selected species of the genus Cucumis in Ethiopia identified this compound as a minor component. conicet.gov.ar In the essential oil extracted from the leaves of Cucumis ficifolius, this aldehyde was detected at a concentration of 0.1%. conicet.gov.ar

Furthermore, analysis of the wood essential oils of the California redwood, Sequoia sempervirens, revealed the presence of 14-methylhexadec-(8Z)-enal, the Z-isomer of the target compound. unl.pt It was found in both the sapwood (0.4%) and heartwood (0.8%) essential oils. unl.pt While this finding pertains to the Z-isomer, it highlights the occurrence of this carbon skeleton in the volatile profile of this tree species.

Table 2: Detection of this compound and its Isomer in Plant Essential Oils

| Plant Species | Plant Part | Compound | Relative Percentage (%) | Reference |

| Cucumis ficifolius | Leaves | This compound | 0.1 | conicet.gov.ar |

| Sequoia sempervirens | Sapwood | 14-Methylhexadec-(8Z)-enal | 0.4 | unl.pt |

| Sequoia sempervirens | Heartwood | 14-Methylhexadec-(8Z)-enal | 0.8 | unl.pt |

Occurrence as a Secondary Metabolite in Microorganisms

While the direct biosynthesis of this compound by microorganisms is not extensively documented in the reviewed literature, its isomer, (Z)-14-Methylhexadec-8-enal, has been identified as a secondary metabolite produced by the bacterium Serratia marcescens. onlinescientificresearch.com This finding suggests that the metabolic pathways for the synthesis of such long-chain unsaturated aldehydes exist within the microbial kingdom.

Microorganisms are known to produce a vast array of secondary metabolites, including aldehydes, which often possess bioactive properties. onlinescientificresearch.com The production of these compounds can sometimes be induced by specific culture conditions or interactions with other microorganisms. Although aldehydes are often reactive and may be rapidly converted to their corresponding alcohols by microbial enzymes, their synthesis is a known microbial capability. The biosynthesis of aldehydes in microbes can occur through various pathways, including the reduction of carboxylic acids or from fatty acid precursors.

The presence of the (Z)-isomer in Serratia marcescens points to the potential for other microorganisms to produce the (E)-isomer or related compounds, an area that may warrant further investigation.

Chemical Synthesis Strategies for E 14 Methylhexadec 8 Enal and Its Stereoisomers

Total Synthesis Approaches

Total synthesis of (E)-14-methylhexadec-8-enal and its isomers has been achieved through various routes, often targeting both the (E) and (Z) isomers, as well as their enantiomers. thieme-connect.comthieme-connect.com These syntheses are crucial for determining the absolute configuration of the natural pheromone and for providing material for biological testing. psu.edujst.go.jp

Convergent and Linear Synthesis Pathways

Both convergent and linear strategies have been employed in the synthesis of 14-methylhexadec-8-enal isomers.

A convergent synthesis approach involves the separate synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages of the synthesis. A retrosynthetic analysis for (E)- and (Z)-14-methylhexadec-8-enal suggests a convergent approach where the molecule is disconnected into two key fragments: an alkyne fragment and a bromo compound. thieme-connect.com For instance, the alkyne fragment can be derived from a chiral starting material like (R)-citronellol, while the bromo compound can be prepared from a readily available material such as heptane-1,7-diol. thieme-connect.com This strategy allows for flexibility and efficiency, as the individual fragments can be prepared and purified independently before the crucial coupling step.

Key Reaction Methodologies

Several key chemical reactions are instrumental in the synthesis of this compound and its isomers.

Corey–Fuchs reaction: This reaction is a powerful tool for the one-carbon homologation of aldehydes to terminal alkynes. alfa-chemistry.comwikipedia.orgorganic-chemistry.org It involves the reaction of an aldehyde with a phosphine-dibromomethylene ylide, generated from triphenylphosphine (B44618) and carbon tetrabromide, to form a 1,1-dibromoolefin. wikipedia.orgnih.gov Treatment of this intermediate with a strong base, such as n-butyllithium, leads to the formation of the corresponding terminal alkyne. alfa-chemistry.comorganic-chemistry.org The Corey-Fuchs reaction has been a key step in several total syntheses of trogodermal, providing the alkyne fragment required for subsequent coupling reactions. thieme-connect.comthieme-connect.comresearchgate.net

Zipper isomerization: This reaction involves the base-catalyzed migration of a triple bond along a carbon chain. In the context of trogodermal synthesis, a "zipper" isomerization can be used to move an internal alkyne to a terminal position, or vice versa, to facilitate specific coupling strategies. thieme-connect.comthieme-connect.comresearchgate.net

Wittig reactions: The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of this compound, E-selective Wittig reaction conditions are required. pitt.eduorganic-chemistry.orgacs.org Modifications of the Wittig reaction, such as the Schlosser modification, can be employed to favor the formation of the (E)-alkene. wikipedia.orgharvard.edu The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) esters, is also known to favor the formation of (E)-alkenes. wikipedia.org

Stereocontrolled Olefin Formation (E- and Z- selectivity)

The geometry of the C8 double bond is crucial for the biological activity of the pheromone. Therefore, stereocontrolled methods for the formation of both (E)- and (Z)-olefins are essential.

E-selectivity: The synthesis of the (E)-isomer of 14-methylhexadec-8-enal requires methods that favor the formation of the trans-double bond. As mentioned, the Horner-Wadsworth-Emmons reaction and the Schlosser modification of the Wittig reaction are commonly employed for this purpose. wikipedia.orgharvard.edu Another approach involves the reduction of an internal alkyne using sodium in liquid ammonia, which selectively produces the (E)-alkene.

Z-selectivity: For the synthesis of the (Z)-isomer, different strategies are needed. The standard Wittig reaction with non-stabilized ylides under salt-free conditions typically yields the (Z)-alkene as the major product. wikipedia.org Another reliable method for the synthesis of (Z)-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This method selectively reduces the alkyne to the cis-alkene. thieme-connect.com

Enantioselective Synthesis

The presence of a chiral center at C14 in the natural pheromone necessitates enantioselective synthesis to obtain the biologically active enantiomer. researchgate.net

Chiral Pool Approach (e.g., utilizing (R)-citronellol)

The chiral pool approach is a common strategy in enantioselective synthesis where a readily available, enantiomerically pure natural product is used as the starting material. univie.ac.atresearchgate.net For the synthesis of the (R)- and (S)-enantiomers of 14-methylhexadec-8-enal, (R)-citronellol has been a popular choice as a chiral starting material. thieme-connect.comnih.govnih.gov

The synthesis begins with the transformation of (R)-citronellol into a key chiral building block. This often involves oxidative cleavage of the double bond in citronellol (B86348) to generate a chiral aldehyde or carboxylic acid, which then serves as the foundation for constructing the rest of the pheromone molecule. tandfonline.com This approach has been successfully used to synthesize both enantiomers of trogodermal, allowing for the determination of the absolute configuration of the natural pheromone. researchgate.net

Asymmetric Catalysis in Aldehyde and Alkene Synthesis

Asymmetric catalysis offers a powerful alternative to the chiral pool approach, enabling the creation of chiral centers with high enantioselectivity using a small amount of a chiral catalyst. mdpi.comthieme-connect.comacs.org

Asymmetric Aldehyde Synthesis: The development of catalytic asymmetric methods for the α-functionalization of aldehydes has become an active area of research. mdpi.comacs.orgnih.gov These methods can be used to introduce the chiral methyl group at the α-position of an aldehyde precursor, establishing the required stereocenter for the pheromone. Both organocatalytic and metal-catalyzed approaches have been developed for this purpose. mdpi.com

Asymmetric Alkene Synthesis: Asymmetric catalysis can also be applied to the synthesis of the chiral alkene portion of the molecule. For example, asymmetric hydroalkoxylation of C-C multiple bonds, catalyzed by chiral catalysts, can be used to construct chiral ethers which can be further elaborated into the target pheromone. nih.gov Additionally, asymmetric metathesis reactions using chiral catalysts can provide a route to enantiomerically enriched olefins. google.com While the direct application of these specific methods to this compound may not be extensively documented, they represent the forefront of asymmetric synthesis and hold potential for future synthetic strategies.

Preparation of Optically Pure Isomers (e.g., (S)-14-Methylhexadec-8-enal)

The synthesis of optically pure stereoisomers of 14-methylhexadec-8-enal, a pheromone of beetles in the Trogoderma genus, is critical for studying their specific biological activities. harvard.edu The (S)-enantiomer, in particular, has been a target of several synthetic efforts. These syntheses often rely on the "chiral pool" method, which utilizes readily available, inexpensive, and optically active natural products as starting materials. nih.govjst.go.jp

Another established route employs (R)-pulegone as the chiral starting material to synthesize the (R)-enantiomers of the pheromone. lookchem.com The synthesis of various optically active forms, including the natural (R)-enantiomer and its antipode (S)-enantiomer, was pioneered by Kenji Mori and his research group. nih.govpherobase.com These syntheses were instrumental in determining the absolute configuration of the natural pheromone and understanding the relationship between stereochemistry and biological activity. nih.govjst.go.jp For instance, the synthesis of both enantiomers of (Z)-14-methylhexadec-8-enal started with the respective enantiomers of glutamic acid. nih.gov

Enzymatic reactions offer an alternative to chiral pool synthesis. Lipase-catalyzed kinetic resolution can be used to separate racemic mixtures of the aldehyde. Specifically, Candida antarctica lipase (B570770) B (CAL-B) has been used to selectively acylate the (S)-enantiomer, allowing for its separation from the unreacted (R)-enantiomer.

Below is a table summarizing various synthetic strategies for optically pure isomers.

| Target Isomer | Starting Material | Key Synthetic Steps | Reference(s) |

|---|---|---|---|

| (S)-14-Methylhexadec-8-enal (E and Z) | (R)-Citronellol | Corey-Fuchs reaction, Zipper isomerization | harvard.eduthieme-connect.com |

| (R)-14-Methylhexadec-8-enal (E and Z) | (R)-Pulegone | Not specified | lookchem.com |

| (R)- and (S)-Trogodermal | Enantiomers of glutamic acid | Chiral pool synthesis | nih.gov |

Synthesis of Related Analogues and Derivatives

Modifications for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of this compound is fundamental to conducting structure-activity relationship (SAR) studies. These studies help to identify the specific structural features of the molecule that are essential for its biological activity. By systematically modifying the parent structure and observing the resulting changes in activity, researchers can map the pharmacophore.

A primary focus of SAR studies for this compound has been the stereochemistry of the C8-C9 double bond and the chirality at the C14 methyl-branched center. nih.govjst.go.jp To investigate this, various stereoisomers have been synthesized. Kenji Mori's group, for example, synthesized both the (E)- and (Z)-isomers of optically pure (S)-14-methyl-8-hexadecenal, which are the antipodes of the natural pheromone. jst.go.jppherobase.com Biological assays of these synthetic isomers revealed that the stereochemistry is crucial; often, only one specific isomer exhibits strong biological activity, while others may be inactive or even inhibitory. nih.gov For instance, while the (Z)-isomer is the active pheromone for Trogoderma inclusum and Trogoderma variabile, the (E)-isomer is used by Trogoderma glabrum. harvard.edu

General principles from SAR studies on other natural products, such as curacin A, highlight common modification strategies. acs.org These can include:

Saturation of double bonds: The C8-C9 alkene could be reduced to the corresponding alkane to determine the importance of the π-system.

Modification of the aldehyde: The terminal aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol to probe its role in receptor binding.

Chain length modification: Analogues with shorter or longer carbon chains can be synthesized to assess the spatial requirements of the receptor.

Isosteric replacement: The cyclopropyl (B3062369) group is sometimes used as a bioisostere for an alkene function, as it can mimic the spatial arrangement, although with different conformational flexibility. acs.org

The table below outlines examples of modifications and their purpose in SAR studies.

| Modification | Purpose | Reference(s) |

|---|---|---|

| Synthesis of (E) vs. (Z) isomers | To determine the required geometry of the double bond for biological activity. | harvard.edupherobase.com |

| Synthesis of (R) vs. (S) enantiomers | To determine the required chirality at the stereocenter for biological activity. | nih.govjst.go.jp |

| Oxidation to carboxylic acid | To assess the necessity of the aldehyde functional group for activity. |

Preparation of Precursors and Metabolites

The synthesis of precursors is a foundational element of the total synthesis of this compound and its isomers. Retrosynthetic analysis dictates the most efficient pathway for constructing the target molecule, identifying key intermediates or precursors that must be prepared. In the synthesis of (S)-14-methylhexadec-8-enal from (R)-citronellol, the molecule is disconnected into two primary precursors: a chiral alkyne fragment and an achiral bromo fragment. harvard.edu

Precursor 1: (R)-8-(benzyloxy)-6-methyloctanal. This chiral precursor is derived from the commercially available and relatively inexpensive (R)-citronellol. harvard.edu

Precursor 2: Bromo compound from heptane-1,7-diol. This fragment provides the other part of the carbon skeleton. harvard.edu

The synthesis of potential metabolites is also important for understanding the compound's fate in biological systems. Metabolism often involves the oxidation or reduction of functional groups. For this compound, likely metabolic transformations would involve the aldehyde group.

(E)-14-Methylhexadec-8-enoic acid: This carboxylic acid is the product of the oxidation of the parent aldehyde. This transformation can be achieved in the lab using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

(E)-14-Methylhexadec-8-en-1-ol: This alcohol is the product of the reduction of the aldehyde. The reduction can be performed using reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. Indeed, the alcohol (–)-(Z)-14-methylhexadec-8-en-l-ol was one of the first related compounds isolated from the Trogoderma inclusum beetle. harvard.edu

The synthesis of these metabolites allows for their use as analytical standards and for testing their own biological activities.

Biosynthetic Pathways and Genetic Regulation of E 14 Methylhexadec 8 Enal

Precursor Identification and Metabolic Intermediates

The biosynthesis of (E)-14-Methylhexadec-8-enal originates from the de novo fatty acid synthesis (FAS) pathway. frontiersin.orgmdpi.com This pathway constructs the carbon backbone of the molecule from smaller precursor units. The initial building block for standard fatty acid synthesis is acetyl-CoA. However, to achieve the characteristic methyl branch at the C-14 position, a different starter unit is incorporated. It is proposed that the biosynthesis initiates with propionyl-CoA, derived from the metabolism of amino acids such as valine or isoleucine, or from odd-chain fatty acid oxidation. The fatty acid synthase complex would then extend this starter unit with acetyl-CoA units to build the full-length carbon chain.

The biosynthetic pathway proceeds through several key metabolic intermediates. Following the initial synthesis of the saturated fatty acid, a series of enzymatic transformations are required to introduce the double bond and the aldehyde functional group.

Table 1: Proposed Biosynthetic Intermediates of this compound

| Intermediate Compound Name | Chemical Formula | Proposed Role |

| (R)-14-Methylhexadecanoic acid | C₁₇H₃₄O₂ | Initial saturated fatty acid product from FAS |

| (R,E)-14-Methylhexadec-8-enoic acid | C₁₇H₃₂O₂ | Product of desaturation; immediate precursor to the alcohol |

| (R,E)-14-Methylhexadec-8-en-1-ol | C₁₇H₃₄O | Product of fatty acyl-CoA reduction; immediate precursor to the aldehyde |

| This compound | C₁₇H₃₂O | Final pheromone component resulting from alcohol oxidation |

This table outlines the probable sequence of intermediates based on general insect pheromone biosynthesis pathways.

Enzymatic Transformations and Catalytic Mechanisms

The conversion of the basic fatty acid precursor into the final pheromone component is a multi-step process catalyzed by specific classes of enzymes. researchgate.net While the precise enzymes from Trogoderma have not all been individually characterized, their functions can be inferred from extensive studies in other insects, particularly moths and other beetles. nih.govlu.se

Fatty Acid Synthase (FAS): This enzyme complex is responsible for building the initial (R)-14-methylhexadecanoic acid chain. It catalyzes the condensation of a propionyl-CoA starter unit with multiple malonyl-CoA extender units.

Acyl-CoA Desaturase: This is a critical class of enzymes that introduces the double bond into the fatty acid chain. biologists.com For this compound, a specific Δ8-desaturase is required. This enzyme would catalyze the formation of a double bond between carbons 8 and 9 of the 14-methylhexadecanoyl-CoA molecule. The stereochemistry of the double bond (E or Z) is a key feature determined by the specific desaturase enzyme, which plays a crucial role in the speciation of chemical signals among different Trogoderma species. researchgate.net

Fatty Acyl-CoA Reductase (FAR): Following desaturation, the fatty acyl-CoA is converted to a fatty alcohol. nih.gov This reduction is carried out by a member of the fatty acyl-CoA reductase (FAR) enzyme family, which is specifically expressed in the pheromone gland. nih.govbohrium.com These enzymes utilize reducing equivalents, typically from NADPH, to convert the thioester group to a primary alcohol. The substrate specificity of FARs can be a key determinant in the final pheromone blend produced. nih.gov

Alcohol Oxidase: The final step in the biosynthesis is the oxidation of the fatty alcohol, (R,E)-14-methylhexadec-8-en-1-ol, to the corresponding aldehyde, this compound. nih.gov This is accomplished by an alcohol oxidase or dehydrogenase, which is often located in the pheromone gland and completes the synthesis of the active pheromone component just prior to release. nih.gov

Gene Expression and Regulation of Biosynthetic Enzymes

The production of pheromones is a tightly controlled process, regulated by both developmental and environmental cues to ensure it coincides with sexual maturity and appropriate mating conditions. In Coleoptera, a primary regulatory agent is Juvenile Hormone (JH) III. nih.govresearchgate.netresearchgate.net

Feeding is often a prerequisite for pheromone production in beetles, as it can stimulate the production of JH III. mdpi.comresearchgate.net This hormone then acts on the pheromone-producing tissues—in the case of Trogoderma, specialized exocrine glands composed of modified epidermal cells—to upregulate the expression of genes encoding the key biosynthetic enzymes. researchgate.netmdpi.com Studies in other beetles have shown that the expression of genes for the entire biosynthetic pathway can be coordinately regulated by JH, ensuring all necessary enzymes are present. nih.gov This includes the genes for fatty acid synthases, desaturases, and fatty-acyl reductases. The expression of these genes is typically highly tissue-specific, being concentrated almost exclusively in the pheromone gland. nih.gov

Comparative Biosynthesis Across Species

The composition of the pheromone blend is often species-specific, acting as a reproductive isolating mechanism. Within the Trogoderma genus, slight variations in the biosynthetic pathway lead to distinct pheromone blends that attract only conspecific males. researchgate.net The biosynthesis of 14-methyl-8-hexadecenal is a prime example of this diversification.

The key divergence appears to lie in the stereospecificity of the Δ8-desaturase enzyme, which produces either the (E) or (Z) isomer, and the subsequent enzymatic steps that may or may not be present.

Table 2: Pheromone Component Variation in Trogoderma Species

| Species | Major Pheromone Components Identified |

| Trogoderma granarium (Khapra Beetle) | (R,Z)-14-Methylhexadec-8-enal and (R,E)-14-Methylhexadec-8-enal (in a ~92:8 ratio). researchgate.netresearchgate.net |

| Trogoderma glabrum | (R,E)-14-Methylhexadec-8-enal. researchgate.netresearchgate.net |

| Trogoderma inclusum | (R,Z)-14-Methylhexadec-8-enal; also (R,Z)-14-Methyl-8-hexadecen-1-ol and Methyl (R,Z)-14-methyl-8-hexadecenoate. researchgate.netnih.gov |

| Trogoderma variabile | (R,Z)-14-Methylhexadec-8-enal. researchgate.netresearchgate.net |

The presence of the corresponding alcohol and methyl ester in T. inclusum suggests that the final modification step can vary. researchgate.netnih.gov In this species, the biosynthetic pathway may terminate at the alcohol stage for one component, or involve an additional esterification step to produce the methyl ester, alongside the oxidation to the aldehyde. This enzymatic divergence at the final stage of the pathway contributes significantly to the unique chemical signature of each species.

Biological Activity and Ecological Roles of E 14 Methylhexadec 8 Enal

Role as an Insect Sex Pheromone

(E)-14-Methylhexadec-8-enal, a monounsaturated fatty aldehyde, functions as a critical chemical signal in the life of several insect species, primarily acting as a female-emitted sex pheromone. researchgate.netresearchgate.netnih.gov This compound, often referred to as trogodermal in scientific literature along with its (Z)-isomer, plays a pivotal role in mediating reproductive behaviors. uni-bayreuth.de The aldehyde group and the specific stereochemistry of the molecule, including the configuration of the double bond and its chiral center, are crucial for its biological activity.

Within a species, this compound is a key messenger that facilitates the meeting of males and females for mating. In several species of dermestid beetles belonging to the genus Trogoderma, this aldehyde is the attractant pheromone released by females to signal their presence and reproductive readiness to conspecific males. researchgate.netharvard.edupherobase.com For instance, females of Trogoderma glabrum release (E)-14-methyl-8-hexadecenal as their primary sex pheromone. researchgate.netresearchgate.net Upon detection of the pheromone plume, males are stimulated to initiate searching behavior, flying upwind to locate the calling female, ultimately leading to courtship and mating. This chemical communication is fundamental for successful reproduction, especially in species that are pests of stored products, like many Trogoderma beetles, as it allows them to find mates efficiently within their habitat. harvard.edu

The specificity of pheromonal communication is crucial for preventing interbreeding between closely related species, thus maintaining reproductive isolation. Different Trogoderma species utilize distinct isomers or specific ratios of pheromone components to ensure that only males of the same species are attracted. researchgate.net While Trogoderma glabrum uses (E)-14-methyl-8-hexadecenal, other species like Trogoderma inclusum and Trogoderma variabile use the geometric isomer, (Z)-14-methyl-8-hexadecenal. researchgate.netresearchgate.netharvard.edu The khapra beetle, Trogoderma granarium, employs a precise blend of the two isomers, with the natural pheromone consisting of a 92:8 ratio of the (Z) to (E) isomer. researchgate.netharvard.edu This chemical distinction between species acts as a reproductive barrier, as the olfactory systems of the males are finely tuned to their species-specific pheromone or blend. vdoc.pub

| Species | Pheromone Component(s) | Isomer/Ratio |

| Trogoderma glabrum | 14-Methyl-8-hexadecenal | (E)-isomer |

| Trogoderma inclusum | 14-Methyl-8-hexadecenal | (Z)-isomer |

| Trogoderma variabile | 14-Methyl-8-hexadecenal | (Z)-isomer |

| Trogoderma granarium | (Z)-14-Methyl-8-hexadecenal & (E)-14-Methyl-8-hexadecenal | 92:8 (Z:E) ratio |

This table summarizes the species-specific use of 14-methyl-8-hexadecenal isomers among different Trogoderma species, highlighting the mechanism for reproductive isolation. researchgate.netresearchgate.netharvard.edu

The behavioral response of male insects is highly sensitive not only to the geometric (E/Z) isomerism of the pheromone but also to its stereochemistry (R/S enantiomers). Research has shown that both the correct geometric isomer and the correct enantiomer are often required for maximum biological activity. For Trogoderma granarium, the naturally produced pheromone is the (R)-enantiomer. researchgate.net Synthetic preparations have demonstrated that the biological activity is highly dependent on this stereochemistry. For example, a synthetic mixture of (R)(Z)- and (R)(E)-14-methyl-8-hexadecenal was found to be significantly less active when tested on male Khapra beetles than the corresponding mixture of the non-natural (S)-enantiomers, indicating a complex and highly specific receptor interaction. researchgate.net The inactivity or reduced activity of the "wrong" isomer is a common feature in pheromone systems, ensuring the fidelity of the chemical communication channel. Altering the natural 92:8 (Z:E) ratio in T. granarium also leads to a reduction in male attraction, further emphasizing the precision of this signaling system. researchgate.netharvard.edu

| Compound/Blend | Target Species | Observed Behavioral Response |

| This compound | Trogoderma glabrum | Attraction of males. researchgate.netresearchgate.net |

| (Z)-14-Methylhexadec-8-enal | Trogoderma glabrum | Inactive or significantly reduced activity. |

| 92:8 (Z:E) blend of (R)-14-Methyl-8-hexadecenal | Trogoderma granarium | Strong attraction of males. researchgate.net |

| (S)-enantiomer blend | Trogoderma granarium | Significantly higher activity than the natural (R)-enantiomer blend in some tests. researchgate.net |

This table illustrates the varying behavioral responses of Trogoderma species to different stereoisomers and blends of 14-methyl-8-hexadecenal. researchgate.netresearchgate.net

Chemoreception Mechanisms

The detection of this compound by a male insect is a sophisticated process that begins at the antenna and involves a cascade of molecular events leading to a behavioral response. This process includes the initial detection of the pheromone by specialized neurons and the transport of the molecule to its receptor.

The primary sites of pheromone detection are the olfactory receptor neurons (ORNs) housed within specialized sensory hairs (sensilla) on the insect's antennae. frontiersin.org The response of these neurons to volatile chemical stimuli can be measured using a technique called Electroantennography (EAG). uni-goettingen.de An EAG recording measures the sum total of electrical potentials from many olfactory neurons firing simultaneously when the antenna is exposed to an odorant. uni-goettingen.deomicsonline.org This technique is a powerful tool for identifying which compounds are biologically active for a particular insect species. omicsonline.orgcsu.edu.au

When an antenna of a male Trogoderma beetle is exposed to a puff of air containing this compound, the pheromone molecules enter the sensilla and bind to receptors on the ORNs. This binding event triggers a depolarization of the neuron's membrane, generating an electrical signal. uni-goettingen.de EAG studies consistently show that male antennae of species like T. glabrum produce a significant electrical response to the (E)-isomer, while showing little to no response to the (Z)-isomer, confirming the specificity of the olfactory system at the peripheral level. omicsonline.org The magnitude of the EAG response is typically dose-dependent and provides a quantitative measure of the antenna's sensitivity to the compound. omicsonline.orgresearchgate.net This rapid and specific neural response is the first step in translating the chemical signal into a behavioral action. nih.gov

For a hydrophobic molecule like this compound to traverse the aqueous lymph surrounding the olfactory neurons, it requires assistance from Pheromone Binding Proteins (PBPs). nih.govnih.gov PBPs are small, soluble proteins abundant in the sensillar lymph that bind to incoming pheromone molecules and transport them to the olfactory receptors (ORs) located on the dendritic membrane of the ORNs. mdpi.com

The process is thought to involve the PBP binding the pheromone molecule within a hydrophobic pocket. nih.gov This binding can induce a conformational change in the PBP. nih.gov One proposed mechanism suggests that this PBP-pheromone complex is what actually interacts with and activates the olfactory receptor. nih.gov Another model suggests the PBP releases the pheromone in the vicinity of the receptor, possibly triggered by a pH change near the receptor membrane. mdpi.com The olfactory receptor itself is a transmembrane protein that, upon activation, initiates an intracellular signaling cascade, leading to the opening of ion channels and the generation of an action potential in the neuron. embopress.orgnih.gov The highly specific nature of this interaction, where the receptor can distinguish between different isomers like (E)- and (Z)-14-Methylhexadec-8-enal, forms the molecular basis for the species-specificity observed in mating behaviors. vdoc.pub

Signal Transduction Pathways in Olfactory Systems

The detection of airborne chemical signals like this compound by insects is a complex process initiated at the peripheral olfactory organs, typically the antennae. While specific research detailing the entire signal transduction cascade for this compound is limited, the general mechanism in insects provides a framework for understanding its perception. The process begins when the aldehyde molecule enters the pores of an olfactory sensillum and is bound by an odorant-binding protein (OBP). This complex transports the molecule across the aqueous sensillum lymph to the dendritic membrane of an olfactory receptor neuron (ORN).

The interaction between the pheromone and a specific olfactory receptor (OR) on the ORN's membrane triggers a signal transduction cascade. oup.com This activation leads to the depolarization of the neuron, generating an electrical signal. In general, the aldehyde group of compounds like this compound may form reversible covalent bonds with receptor proteins, initiating the signaling pathway that results in the perception of the odor. The stereochemistry of the molecule, in this case, the (E) or trans configuration of the double bond, is critical for specific binding to the receptor and subsequent bioactivity. The (Z)-isomer is the primary active sex pheromone for several Trogoderma species, while the (E)-isomer is often inactive or elicits a different response, highlighting the high specificity of the olfactory receptors. medchemexpress.com

Interspecific Chemical Ecology

Interactions with Other Organisms and Environmental Cues

This compound, also known as Trogodermal, is a known semiochemical, a chemical involved in communication, for beetles of the Trogoderma genus. pherobase.com It is a key pheromone component for the Glabrous cabinet beetle (Trogoderma glabrum). pherobase.comharvard.edu It is also found as a minor component in the pheromone blend of the Khapra beetle (Trogoderma granarium), where the (Z)-isomer is the major component in a ratio of approximately 92:8 (Z/E). harvard.edu

Stored-product environments are complex ecosystems where multiple insect species often coexist, leading to a variety of interspecific interactions. frontiersin.orgoup.com The response of an insect to a pheromone can be modulated by the presence of chemical cues from other species. researchgate.net However, studies on the trapping of T. granarium and the related species T. variabile have shown no negative interactions in terms of trap capture when one species was already present, suggesting the same trapping systems can be used even in mixed-species environments. oup.com While the interactions between stored-product pests are a subject of ongoing research, the specific role of the (E)-isomer of 14-Methylhexadec-8-enal in mediating direct interactions with species outside the Trogoderma genus is not extensively documented.

Potential as a Semiochemical in Other Ecological Contexts

The primary documented role of this compound is as an insect pheromone for certain dermestid beetles. pherobase.comharvard.edu Its application as a potential insect attractant in pest management strategies is a direct extension of this natural function. lookchem.com Beyond its established activity within the Trogoderma genus, its potential as a semiochemical in other ecological contexts has not been widely reported in the reviewed literature. The specificity of pheromones often limits their activity to a narrow range of closely related species, which would constrain its potential roles in broader ecological signaling.

Other Documented Biological Effects (Non-Clinical Focus)

Cellular Activity (e.g., in vitro antiproliferative effects in non-clinical models)

Recent research has explored the biological activities of compounds found in plant extracts. A study on the extracts of Maerua edulis identified the related (Z)-isomer, (Z)-14-Methylhexadec-8-enal, as a compound with robust antiproliferative effects against human cervical cancer cells (HeLa). This activity was linked to the modulation of apoptosis and cell cycle regulators. In contrast, the (E)-isomer, this compound, was noted to have a lower binding affinity to the studied cancer targets, and the (Z)-isomer was highlighted as having the optimal stereochemistry for this specific bioactivity.

Molecular docking studies predicted the binding affinities of these compounds to key protein targets. The (Z)-isomer showed a high binding affinity, while the (E)-isomer was comparatively less active in these models.

| Compound | Pheromone Activity for Trogoderma Beetles | Antiproliferative Activity (in vitro HeLa cells) | Binding Affinity to Cancer Targets (e.g., CCND1) |

|---|---|---|---|

| This compound | Active for T. glabrum; minor component for T. granarium. pherobase.comharvard.edu | Lower activity reported. | Lower binding affinity reported. |

| (Z)-14-Methylhexadec-8-enal | Active sex pheromone for several species. medchemexpress.com | Demonstrates robust antiproliferative effects. | High binding affinity reported (-6.8 kcal/mol). |

Antimicrobial Properties in Essential Oil Contexts

This compound is a chemical compound that can be found in some plant essential oils. lookchem.com Essential oils and plant extracts have long been recognized for their antimicrobial properties against a wide range of microorganisms, including bacteria and fungi. nih.govnih.gov The antimicrobial efficacy of essential oils is often attributed to their complex mixture of volatile components, such as aldehydes, phenols, and terpenes. jmb.or.kr

Structure Activity Relationship Sar Studies of E 14 Methylhexadec 8 Enal

Impact of Stereochemistry (E/Z Isomerism and Chirality) on Bioactivity

The biological activity of 14-methylhexadec-8-enal as a pheromone is exquisitely dependent on its stereochemistry, encompassing both the geometry of the carbon-carbon double bond (E/Z isomerism) and the chirality at the methyl-branched carbon.

Research has unequivocally demonstrated that for dermestid beetles of the Trogoderma genus, specific stereoisomers are required to elicit a behavioral response. The genuine sex pheromone produced by females of species like Trogoderma granarium (the Khapra beetle) is the (Z)-isomer of 14-methylhexadec-8-enal, often referred to as Trogodermal. nih.govresearchgate.net The corresponding (E)-isomer, (E)-14-Methylhexadec-8-enal, is biologically inactive as a pheromone for these species. researchgate.net

Furthermore, the molecule possesses a chiral center at carbon 14. Synthetic and bioassay studies have clarified the importance of this feature. Only the (R)-enantiomer of (Z)-14-methylhexadec-8-enal, (R,Z)-14-methylhexadec-8-enal, is the potent, biologically active pheromone. nih.gov Its antipode, the (S)-enantiomer, is inactive or significantly less active. nih.govresearchgate.net For example, the (S)-isomer of Trogodermal was found to be 1/500 to 1/1000 times less active than the natural (R)-pheromone in the Khapra beetle. researchgate.net The synthesis of optically pure enantiomers was crucial in establishing these relationships. nih.govpherobase.com

This high degree of stereochemical specificity is a central theme in pheromone science, as the olfactory receptors of the target insect are shaped to bind with high affinity and selectivity to a single, specific stereoisomer. nih.gov

Table 1: Bioactivity of 14-Methylhexadec-8-enal Stereoisomers on Trogoderma Beetles

| Compound | Stereochemistry | Pheromonal Activity | Reference |

|---|---|---|---|

| (R,Z)-14-Methylhexadec-8-enal | (R)-enantiomer, (Z)-isomer | High (Natural Pheromone) | nih.gov |

| (S,Z)-14-Methylhexadec-8-enal | (S)-enantiomer, (Z)-isomer | Very Low / Inactive | nih.govresearchgate.net |

| This compound | (E)-isomer, (R/S mixture or specific enantiomer) | Inactive | researchgate.net |

Influence of Chain Length and Functional Group Modifications

Structure-activity relationship studies also consider how changes to the carbon skeleton and the terminal functional group affect bioactivity.

Functional Group Modifications: The primary sex pheromone of the Khapra beetle is the aldehyde, (R,Z)-14-methylhexadec-8-enal. nih.gov However, related compounds with different functional groups have also been isolated from these insects, including the corresponding alcohol, (-)-14-methyl-hexadec-8-cis-en-1-ol, and its methyl ester, methyl (-)-14-methyl-hexadec-8-cis-enoate. pherobase.comnih.govresearchgate.net While these alcohol and ester derivatives can elicit a response, they are considered to display relatively low activity compared to the aldehyde. researchgate.net It is believed that these compounds may serve as more stable precursors or artifacts, with the aldehyde being the genuine, highly active pheromone component recognized by the male beetle's receptors. nih.govresearchgate.net

Chain Length Modifications: The carbon chain length is a critical determinant of activity in lipid pheromones. scispace.com While specific studies systematically altering the 16-carbon chain of Trogodermal were not detailed in the reviewed literature, it is a well-established principle in chemical ecology that even minor changes in chain length can lead to a complete loss of biological activity. The specificity of the receptor's binding pocket dictates the optimal chain length for effective binding and activation.

Development of Agonists and Antagonists for Pheromone Receptors

In the context of pheromone science, an agonist is a compound that binds to a receptor and triggers the same biological response as the natural pheromone. An antagonist binds to the receptor but fails to activate it, thereby blocking the natural pheromone from binding and eliciting its effect.

Agonists: For the Trogoderma pheromone receptor, the only true agonist is the natural pheromone itself, (R,Z)-14-methylhexadec-8-enal. No synthetic analogues with higher or equivalent activity (superagonists) have been reported in the reviewed literature.

Antagonists: The development of specific antagonists for pheromone receptors is a key strategy for pest management, as these compounds can disrupt mating communication. Often, inactive isomers of a pheromone can act as antagonists. nih.gov For example, in some moth species, an unnatural enantiomer or geometric isomer can inhibit the response to the active pheromone. nih.govfrontiersin.org While not explicitly documented as an antagonist for the Trogoderma granarium receptor, the inactive (S)-enantiomer or the (E)-isomer of 14-methylhexadec-8-enal are prime candidates for investigation as potential competitive antagonists. researchgate.net The development of peptide-based antagonists for the neuropeptides that regulate pheromone production has also been explored in other insects, representing an alternative strategy for disrupting chemical communication. nih.gov However, specific antagonists designed to target the Trogodermal olfactory receptor are not well-documented in the available research.

Computational Modeling and Ligand-Receptor Docking in Chemical Ecology

Computational methods, particularly molecular docking, are powerful tools in chemical ecology for investigating the interactions between a semiochemical ligand, like a pheromone, and its protein receptor. These studies can predict binding affinities and visualize the specific molecular interactions that confer binding specificity.

While specific docking studies of this compound or its active (Z)-isomer with the Trogoderma olfactory receptor are not available in the reviewed literature, research on the (Z)-isomer provides an example of the technique's application. Molecular docking simulations have been performed to investigate the binding of (8Z)-14-methylhexadec-8-enal to several human cancer-related protein targets. nih.govresearchgate.net

In these studies, the compound was docked into the binding sites of proteins such as Cyclin-Dependent Kinase 2 (CDK2) and Histone Deacetylase 1 (HDAC1). The results predicted favorable binding affinities and identified the key amino acid residues and interaction types responsible for the binding.

Table 2: Example Molecular Docking Results for (8Z)-14-Methylhexadec-8-enal with Human Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Example) | Interaction Types | Reference |

|---|---|---|---|---|

| CDK2 | -6.9 | Phe146, Leu55, Phe80, Val64 | Alkyl, Pi-Alkyl | nih.gov |

| HDAC1 | -7.0 | Not Specified | Hydrogen bonds, π-alkyl interactions, metal coordination | usda.gov |

| CCND1 | -6.8 | Not Specified | Hydrogen bonds, π-alkyl interactions, metal coordination | usda.gov |

These studies, although outside the direct context of pheromone perception, illustrate the methodology. In chemical ecology, such computational approaches are invaluable for understanding why, for instance, the (R,Z)-isomer is highly active while the (S,Z)- and (E)-isomers are not. By modeling these different isomers within a homology-modeled or structurally resolved olfactory receptor, researchers can elucidate the stereospecific interactions that govern pheromone recognition and guide the design of potent agonists or antagonists for pest management. frontiersin.orgusda.gov

Advanced Analytical Methodologies in E 14 Methylhexadec 8 Enal Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like (E)-14-Methylhexadec-8-enal. cleancontrolling.com This method is ideally suited for separating components of a complex mixture and providing definitive identification based on their mass-to-charge ratio. chemrxiv.org In the context of pheromone research, GC-MS is used to analyze extracts from insects or to verify the composition of synthetic pheromone blends.

The process involves injecting a volatilized sample into a gas chromatograph, where it is carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). The retention time—the time it takes for a compound to travel through the column—is a characteristic feature used for preliminary identification.

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are typically ionized by a high-energy electron beam (Electron Ionization - EI), which causes the molecules to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of this compound would show a molecular ion peak corresponding to its mass, along with a series of smaller fragment ions that are diagnostic of its aldehyde function and hydrocarbon chain structure. For quantification, specific ions are monitored, and their signal intensity is compared against that of a known amount of an internal standard. cleancontrolling.com While highly sensitive, the method's detection limit is influenced by the ionization source's efficiency and the detector's capabilities. cleancontrolling.com

Table 1: Representative GC-MS Parameters for Aldehyde Analysis

| Parameter | Specification | Purpose |

| GC Column | DB-5ms (or similar non-polar) | Separation of semi-volatile compounds based on boiling point. |

| Injector Mode | Splitless | Maximizes transfer of analyte to the column for trace-level detection. |

| Oven Program | Initial 50°C, ramp to 280°C | Creates a temperature gradient to elute compounds with varying volatilities. |

| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Provides standardized, reproducible fragmentation patterns for library matching. |

| MS Scan Range | 40-550 m/z | Detects the molecular ion and characteristic fragment ions of the target analyte. |

Electroantennography (EAG) and Single Sensillum Recordings (SSR)

Electroantennography (EAG) and Single Sensillum Recording (SSR) are powerful electrophysiological techniques used to measure the olfactory response of an insect's antenna to volatile chemical stimuli. nih.govfrontiersin.org These methods are indispensable in pheromone research for determining which specific compounds, and which isomers, are biologically active. vdoc.pub

Electroantennography (EAG) measures the summated electrical potential from a large population of olfactory receptor neurons across the entire antenna. researchgate.net It provides a rapid assessment of whether an insect can detect a particular compound. In the study of dermestid beetles, EAG is used to screen various compounds for antennal responses. When exposed to a puff of air containing a biologically active pheromone component, the antenna generates a recordable negative voltage deflection. Research has shown that the (Z)-isomer of 14-methylhexadec-8-enal elicits a strong EAG response in male Trogoderma beetles, whereas this compound is biologically inactive and produces a negligible response.

Single Sensillum Recording (SSR) offers much higher resolution by measuring the firing rate (action potentials) of individual olfactory receptor neurons housed within a single sensillum (a sensory hair on the antenna). frontiersin.orgresearchgate.net This technique allows researchers to identify the specific neurons that respond to a compound and to characterize their response profile with great precision. By coupling a gas chromatograph to an SSR setup (GC-SSR), scientists can present individual, highly purified components of a mixture to the antenna and pinpoint the exact compounds that trigger a neural response. vdoc.pub This method would confirm at the single-neuron level that neurons tuned to the Trogoderma pheromone respond to the (Z)-isomer but not to this compound.

Table 2: Comparison of EAG and SSR Techniques

| Feature | Electroantennography (EAG) | Single Sensillum Recording (SSR) |

| Signal Source | Summed potential of many neurons | Action potentials from 1-4 neurons in one sensillum |

| Resolution | Low (macroscopic response) | High (single neuron response) |

| Information | Gross detection by the antenna | Specificity and sensitivity of a neuron type |

| Primary Use | Rapid screening of many compounds | Detailed characterization of receptor neuron function |

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for verifying the chemical purity and, most importantly, the stereoisomeric purity of synthesized pheromone components like this compound. unife.it While GC-MS is ideal for volatile analysis, HPLC is often employed for the analysis of less volatile precursors, derivatives, or for purification. Its most critical role in this context is the separation of stereoisomers. unife.it

The (E) and (Z) isomers of 14-methylhexadec-8-enal have identical masses and very similar polarities, making their separation by standard chromatographic methods challenging. Chiral HPLC, or more accurately in this case, stereoisomer-separating HPLC, utilizes a special column known as a chiral stationary phase (CSP). unife.it These phases are designed to interact differently with molecules that have different spatial arrangements, allowing for their separation.

For the analysis of this compound, a sample would be dissolved in a suitable solvent and injected into the HPLC system. The mobile phase (a liquid solvent mixture) carries the sample through the column. The differential interactions between the (E) and (Z) isomers and the stationary phase cause them to travel at different speeds, resulting in their separation. A detector, typically a UV detector that can measure the absorbance of the aldehyde functional group, records the signal as each isomer elutes from the column. The resulting chromatogram shows two distinct peaks, and the area under each peak is proportional to the concentration of that isomer, allowing for precise determination of the isomeric ratio (e.g., 99% E, 1% Z). researchgate.net

Table 3: Typical HPLC Parameters for Stereoisomer Analysis

| Parameter | Specification | Purpose |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Differential interaction with stereoisomers to enable separation. |

| Mobile Phase | Hexane/Isopropanol mixture | Optimizes the separation efficiency and retention times of the isomers. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV Detector (e.g., at 225 nm) | Detects the carbonyl functional group present in the aldehyde. |

| Analysis Goal | Determination of enantiomeric or geometric purity (e.g., E/Z ratio). |

NMR and IR Spectroscopic Applications in Structural Confirmation (Research Context)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, complementary techniques used for the definitive structural confirmation of organic molecules, including this compound. thermofisher.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. wisc.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum is a plot of these absorption frequencies. For this compound, key diagnostic peaks would include a strong absorption around 1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the aldehyde, and peaks around 2720 and 2820 cm⁻¹ for the C-H stretch of the aldehyde. Crucially, the presence of a trans (E) double bond is confirmed by a distinct C-H out-of-plane bending vibration around 965-970 cm⁻¹. This peak would be absent in the spectrum of the (Z)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com

¹H NMR identifies the chemical environment of each hydrogen atom. For this compound, the most informative signals are the aldehyde proton (CHO) appearing far downfield around δ 9.76 ppm, and the two vinyl protons on the double bond (CH =CH ) around δ 5.4 ppm. The key diagnostic feature for the (E) configuration is the large coupling constant (J) between these vinyl protons, typically in the range of 14-16 Hz, which confirms their trans relationship.

¹³C NMR identifies the chemical environment of each carbon atom. The aldehyde carbon would appear around δ 202 ppm. The two carbons of the double bond would have distinct signals around δ 130 ppm. The specific chemical shifts of the carbons adjacent to the double bond also differ between the (E) and (Z) isomers, providing further structural confirmation.

Together, IR and NMR provide an unambiguous confirmation of the molecular structure, verifying the presence of the aldehyde group, the position of the double bond, and its (E) stereochemistry. thermofisher.com

Table 4: Key Spectroscopic Data for Structural Confirmation of this compound

| Technique | Feature | Characteristic Signal/Region |

| IR Spectroscopy | Aldehyde C=O Stretch | ~1725 cm⁻¹ (strong) |

| Aldehyde C-H Stretch | ~2720 cm⁻¹ & ~2820 cm⁻¹ | |

| trans C=C C-H Bend | ~970 cm⁻¹ | |

| ¹H NMR | Aldehyde Proton (-CHO) | ~δ 9.76 ppm |

| Vinylic Protons (-CH=CH-) | ~δ 5.4 ppm (J ≈ 15 Hz) | |

| ¹³C NMR | Aldehyde Carbon (-CHO) | ~δ 202 ppm |

| Vinylic Carbons (-CH=CH-) | ~δ 130 ppm |

Environmental Fate and Ecological Impact Research of E 14 Methylhexadec 8 Enal

Degradation Pathways in Natural Environments

(E)-14-Methylhexadec-8-enal, a monounsaturated fatty aldehyde, is subject to various degradation processes in the natural environment. nih.gov Pheromones, in general, are known to be non-toxic and evaporate quickly. europa.eu Composed of fatty acids, they are readily metabolized by microbes, which contributes to their rapid breakdown and low persistence in the environment. europa.eu

The degradation of aldehydes in aquatic and terrestrial environments can occur through both biotic and abiotic pathways. Aerobic bacterial degradation is a significant process, often involving the initial oxidation of the aldehyde to a corresponding carboxylic acid. geologyscience.ru For instance, similar aldehydes are known to be transiently produced during the aerobic bacterial degradation of related compounds. geologyscience.ru

Furthermore, once released into the atmosphere, volatile pheromones like this compound are exposed to oxidizing agents such as oxygen, ozone, water vapor, and UV radiation. royalsocietypublishing.org These factors can significantly reduce the half-life of such semiochemicals, leading to their degradation. royalsocietypublishing.org For example, temperature changes can alter the volatility and chemical composition of pheromonal blends. uliege.be

Persistence and Dispersion Studies

The persistence of this compound in the environment is generally low. europa.euxlure.it As with many insect pheromones, it is designed for species-specific communication and tends to be volatile and non-persistent to minimize interference with other signals and reduce detection by predators. battelle.orgnih.gov

Dispersion of this pheromone is primarily through the air, where it is subject to atmospheric conditions. royalsocietypublishing.org The distance and direction of its travel are influenced by factors such as wind, temperature, and its own chemical properties. uliege.be Increased temperatures can alter the shape of the scent plumes, potentially disturbing the efficiency with which insects can follow them. uliege.be

Studies on related compounds in product formulations indicate that they are readily biodegradable and not expected to contaminate soil or groundwater. xlure.itpesafrica.net The potential for bioaccumulation is also considered low. xlure.itpesafrica.net

Evolutionary Dynamics of Chemical Communication Involving E 14 Methylhexadec 8 Enal

Phylogenie der Pheromonproduktion und -rezeption

Die Fähigkeit, (E)-14-Methylhexadec-8-enal und seine Isomere zu produzieren und wahrzunehmen, ist tief in der Evolutionsgeschichte der Dermestidae-Käfer verwurzelt. Pheromone gelten als eine der frühesten Formen der chemischen Botenstoffe, die in der Evolution des tierischen Verhaltens eingesetzt wurden. epa.gov Es wird angenommen, dass Aggregationspheromone, die sowohl Männchen als auch Weibchen anlocken, die evolutionären Vorläufer von Sexualpheromonen waren, die typischerweise von einem Geschlecht zur Anlockung des anderen produziert werden. epa.gov

Bei den Käfern der Gattung Trogoderma wird das als Trogodermal bekannte Pheromon von den Weibchen produziert, um die Männchen zur Paarung anzulocken. uni-bayreuth.deresearchgate.net Die Produktion findet in spezialisierten Drüsen statt, die aus einer einfachen Schicht von sekretorischen Zellen unter dem Endokutikulum des fünften sichtbaren abdominalen Sternits bestehen. epa.gov Dies ist charakteristisch für kurzlebige Insekten wie die Arten der Gattung Trogoderma, die als erwachsene Tiere keine Nahrung aufnehmen und sich für die Fortpflanzung auf chemische Signale verlassen. epa.govannualreviews.org Die Biosynthese von Sexualpheromonen wird durch Hormone gesteuert, was auf einen alten und konservierten Regulationsmechanismus hindeutet. epa.gov

Die Verbreitung von this compound und seinem (Z)-Isomer als Pheromonkomponenten bei verschiedenen Trogoderma-Arten deutet auf einen gemeinsamen evolutionären Ursprung hin. Die spezifischen Mischungen und Verhältnisse der Isomere haben sich jedoch wahrscheinlich im Laufe der Zeit auseinanderentwickelt, was zur reproduktiven Isolation und Artbildung beigetragen hat.

Tabelle 1: Verwendung von 14-Methyl-8-hexadecenal-Isomeren bei verschiedenen Trogoderma-Arten

| Art | Hauptpheromonkomponente(n) | Anmerkungen |

| Trogoderma granarium (Khapra-Käfer) | (Z)- und (E)-14-Methyl-8-hexadecenal (typischerweise im Verhältnis 92:8) | Das (E)-Isomer ist ein wesentlicher Bestandteil der Pheromonmischung. wordpress.comresearchgate.net |

| Trogoderma glabrum | (R,E)-14-Methyl-8-hexadecenal | Teilt die (E)-Isomer-Komponente mit T. granarium. epa.govresearchgate.net |

| Trogoderma inclusum | (Z)-14-Methyl-8-hexadecenal | Das (E)-Isomer ist nicht die Hauptkomponente. annualreviews.orgresearchgate.net |

| Trogoderma variabile | (Z)-14-Methyl-8-hexadecenal | Teilt die Hauptpheromonkomponente mit T. inclusum. annualreviews.orgresearchgate.net |

Adaptive Bedeutung der Pheromonvielfalt